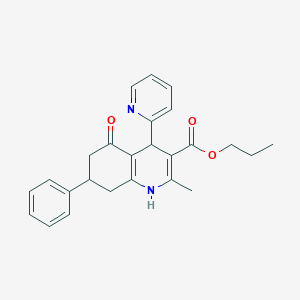

Propyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Propyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic heteroaromatic compound featuring a fused hexahydroquinoline core. This structure incorporates a pyridine ring at position 4, a phenyl group at position 7, and a propyl ester at position 2. The compound’s conformation is influenced by puckering in the hexahydroquinoline ring, which can be analyzed using Cremer-Pople parameters to quantify non-planarity .

The propyl ester group may confer improved solubility in non-polar solvents compared to methyl or ethyl analogs, such as Methyl 2,7,7-trimethyl-4-(3-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate ().

Properties

IUPAC Name |

propyl 2-methyl-5-oxo-7-phenyl-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3/c1-3-13-30-25(29)22-16(2)27-20-14-18(17-9-5-4-6-10-17)15-21(28)23(20)24(22)19-11-7-8-12-26-19/h4-12,18,24,27H,3,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXFITCULNRJBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=N3)C(=O)CC(C2)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Propyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the hexahydroquinoline class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 374.4 g/mol. The structure includes a hexahydroquinoline core substituted with a pyridine and a phenyl group, which are critical for its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of hexahydroquinoline compounds exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains and fungi. A study evaluating quinoline derivatives reported moderate to high antimalarial activities against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL . Although specific data on the propyl derivative is limited, its structural similarity suggests potential antimicrobial properties.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. A series of hybrid compounds incorporating quinoline structures demonstrated promising results in inhibiting cancer cell proliferation. The mechanism often involves the modulation of cell signaling pathways and induction of apoptosis in cancer cells. Studies have shown that certain quinoline derivatives can inhibit the growth of various cancer cell lines through mechanisms such as the inhibition of cyclooxygenase enzymes and modulation of nitric oxide production .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has also been documented. For example, certain pyrazolo[4,3-c]quinoline derivatives exhibited significant inhibition of nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting that similar derivatives might possess anti-inflammatory properties through inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression .

Case Studies

- Antimalarial Activity : A study synthesized various quinoline derivatives and evaluated their antimalarial activity against Plasmodium falciparum. Compounds showed IC50 values significantly lower than traditional treatments like chloroquine, indicating enhanced efficacy .

- Anticancer Research : In a comparative study involving multiple hexahydroquinoline derivatives, specific compounds demonstrated IC50 values in the low micromolar range against breast cancer cell lines. The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the quinoline ring for enhancing anticancer activity .

Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights structural differences between the target compound and analogs:

Key Observations :

- The hexahydroquinoline core in the target compound and ’s analog allows for greater conformational flexibility compared to rigid pyrazolo- or thiazolo-pyrimidine systems ().

- The propyl ester in the target compound may reduce melting points relative to methyl/ethyl esters due to increased alkyl chain length, though direct thermal data are unavailable.

Crystallographic and Conformational Analysis

Crystallographic parameters for related compounds () suggest that bulky substituents and hydrogen-bonding networks significantly influence packing efficiency. For example:

- The thiazolo-pyrimidine derivative () crystallizes in a monoclinic system (P21/n, a = 7.5363 Å, β = 94.465°) with intermolecular C–H···O hydrogen bonds stabilizing the lattice.

- Hexahydroquinoline derivatives like the target compound likely exhibit puckered conformations. Cremer-Pople puckering parameters () would quantify deviations from planarity, with amplitude (Q) and phase angle (θ) reflecting chair-like or boat-like distortions.

Physicochemical and Reactivity Trends

- Solubility : The propyl ester in the target compound enhances lipophilicity (logP ~3.5–4.0 estimated) compared to methyl () and ethyl () analogs.

- Electronic Effects: The pyridin-2-yl group in the target compound may act as a stronger electron acceptor than quinolin-3-yl () or trimethoxybenzylidene (), affecting charge distribution in the core.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Propyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-hexahydroquinoline-3-carboxylate, and how can reaction yields be maximized?

- Methodological Answer : The compound is synthesized via multi-component reactions (MCRs) involving benzaldehyde derivatives, cyclohexanone derivatives, and ammonium acetate as a catalyst. To optimize yields:

- Use ethanol as a solvent under reflux conditions (70–80°C) for 6–8 hours .

- Monitor reaction progress via TLC (silica gel GF254, hexane:ethyl acetate 7:3) and purify via column chromatography.

- Adjust stoichiometric ratios (e.g., 1:1.2:1.5 for aldehyde, ketone, and ammonium acetate) to minimize byproducts .

Q. How should structural characterization be performed to confirm the molecular identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR (DMSO-d6 or CDCl3) to confirm the hexahydroquinoline core, pyridinyl substituents, and ester groups. Key signals include δ 1.2–1.4 ppm (propyl CH3), δ 4.0–4.2 ppm (ester CH2), and δ 8.2–8.5 ppm (pyridine protons) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+ ~437.5 g/mol) .

- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹ .

Q. What analytical techniques are critical for assessing purity and stability during storage?

- Methodological Answer :

- HPLC : Use a C18 column (acetonitrile:water 60:40, 1.0 mL/min) to quantify purity (>95%). Monitor degradation under accelerated stability conditions (40°C/75% RH for 30 days) .

- DSC/TGA : Determine thermal stability (decomposition onset >200°C) and hygroscopicity .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bond angles and conformations of the hexahydroquinoline core?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethyl acetate/hexane). Refine data using SHELXL or OLEX2 .

- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify deviations from planarity (e.g., , for boat conformations) .

- Example: Ethyl hexahydroquinoline derivatives show C4-C5-C6 angles of 109.5° ± 1.2° vs. computational predictions of 111.3°; refine using Hirshfeld atom refinement (HAR) in SHELXL .

Q. What strategies address contradictions in reported biological activities (e.g., anticancer vs. antibacterial effects)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare substituent effects. Pyridin-2-yl groups enhance kinase inhibition, while phenyl rings modulate membrane permeability .

- Dose-Response Assays : Test cytotoxicity (MTT assay, IC50) in multiple cell lines (e.g., HeLa, MCF-7) and bacterial strains (e.g., E. coli, S. aureus) to identify selective activity thresholds .

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., TGF-β receptor for anticancer activity; PDB ID 2PJY) .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate logP (~3.2), CYP450 inhibition (CYP3A4 > CYP2D6), and bioavailability (>70%) .

- Metabolite Identification : Simulate phase I/II metabolism (e.g., ester hydrolysis to carboxylic acid, pyridine N-oxidation) via GLORYx .

- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity (Probability ~0.65) and mutagenicity (Ames test negative) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.